

Introduction: Unveiling the Potential of a Versatile Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzooxazol-4-ol**

Cat. No.: **B1282544**

[Get Quote](#)

Benzooxazol-4-ol, a key heterocyclic compound, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique structure, which marries a benzene ring with an oxazole ring, features a strategically positioned hydroxyl group at the 4-position. This arrangement not only defines its chemical personality but also provides a reactive handle for synthesizing a diverse array of derivatives. As a privileged scaffold, the benzoxazole core is present in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][3][4][5] This guide offers a comprehensive exploration of **benzooxazol-4-ol**, from its fundamental chemical properties to its synthesis and applications, providing researchers and drug development professionals with a technical foundation for leveraging this potent building block.

Core Molecular Identity: Structure and Chemical Descriptors

The foundational identity of any chemical compound begins with its structure and internationally recognized identifiers. **Benzooxazol-4-ol** is an aromatic heterocyclic compound with the molecular formula C₇H₅NO₂.[6][7] The structure consists of a benzene ring fused to an oxazole ring, with a hydroxyl (-OH) group substituted at the 4-position of the benzoxazole core.

Chemical Structure of Benzooxazol-4-ol

Table 1: Chemical Identifiers for **Benzooxazol-4-ol**

Identifier	Value
IUPAC Name	1,3-benzoxazol-4-ol ^{[7][8]}
Synonyms	4-Hydroxybenzoxazole, Benzooxazol-4-ol ^[6]
CAS Number	89590-22-7 ^{[6][7][9][10]}
Molecular Formula	C ₇ H ₅ NO ₂ ^{[6][7]}
Molecular Weight	135.12 g/mol ^{[6][7]}
SMILES	OC1=C2N=CO C2=CC=C1 ^[6]
InChIKey	MGQPBXGHGXFJKW-UHFFFAOYAW ^[7]

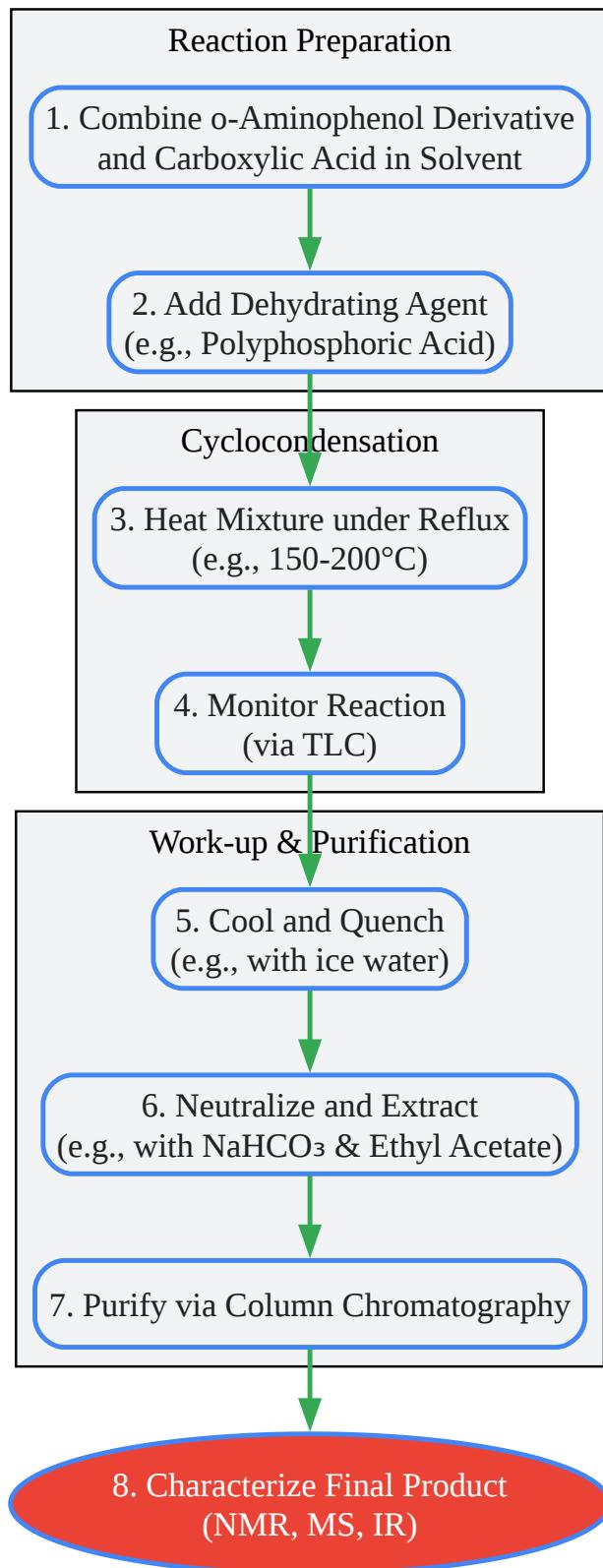
Physicochemical Properties: A Quantitative Profile

The physical and chemical properties of **benzooxazol-4-ol** dictate its behavior in various chemical environments and are critical for designing synthetic routes and formulating it for biological assays. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 2: Physicochemical Data for **Benzooxazol-4-ol**

Property	Value	Source
Appearance	Solid (Form) [11]	Commercial Vendor [11]
Melting Point	Not Available [7]	Chemical Database [7]
Boiling Point	269.95 °C at 760 mmHg (Predicted) [12]	Alfa Chemistry [12]
Density	1.379 g/cm ³ (Predicted) [12]	Alfa Chemistry [12]
LogP (Octanol/Water)	1.5334 [6]	ChemScene [6]
Topological Polar Surface Area (TPSA)	46.26 Å ² [6]	ChemScene [6]
Hydrogen Bond Donors	1 [6]	ChemScene [6]
Hydrogen Bond Acceptors	3 [6]	ChemScene [6]
Rotatable Bonds	0 [6]	ChemScene [6]

Synthesis and Reactivity: Forging and Functionalizing the Core


The synthesis of the benzoxazole scaffold is a well-established area of organic chemistry, typically involving the condensation of an o-aminophenol with a suitable electrophile.

General Synthesis Pathway

The most common approach to synthesizing benzoxazole derivatives involves the cyclocondensation of o-aminophenols with carboxylic acids or their derivatives (such as acid chlorides, esters, or aldehydes).[\[13\]](#) For **benzooxazol-4-ol**, a plausible synthetic precursor would be 2,3-diaminophenol, which can react with a formic acid equivalent to form the oxazole ring. The reaction is often facilitated by a dehydrating agent or conducted under high temperatures.

Workflow for a Representative Synthesis

Below is a conceptual workflow for the synthesis of a benzoxazole derivative, which can be adapted for **benzooxazol-4-ol**.

[Click to download full resolution via product page](#)

Caption: General workflow for benzoxazole synthesis.

Detailed Experimental Protocol (Conceptual)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of the appropriate o-aminophenol precursor and 1.1 equivalents of the corresponding carboxylic acid in a high-boiling point solvent (e.g., toluene or xylene).
- Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong protic acid.
- Cyclization: Heat the reaction mixture to reflux (typically 120-180°C) for 4-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzoxazole derivative.

Chemical Reactivity

The reactivity of **benzoxazol-4-ol** is dominated by two key features: the nucleophilic hydroxyl group and the aromatic benzoxazole system.

- Hydroxyl Group: The -OH group is a prime site for functionalization. It can be readily converted into esters, ethers, or other functional groups, providing a straightforward method

for generating a library of derivatives with modulated solubility, lipophilicity, and biological activity.[8]

- Aromatic System: The fused ring system is relatively stable due to its aromaticity.[5] It can undergo electrophilic aromatic substitution, with the position of substitution directed by the combined electronic effects of the fused oxazole ring and the hydroxyl group.

Spectroscopic Profile

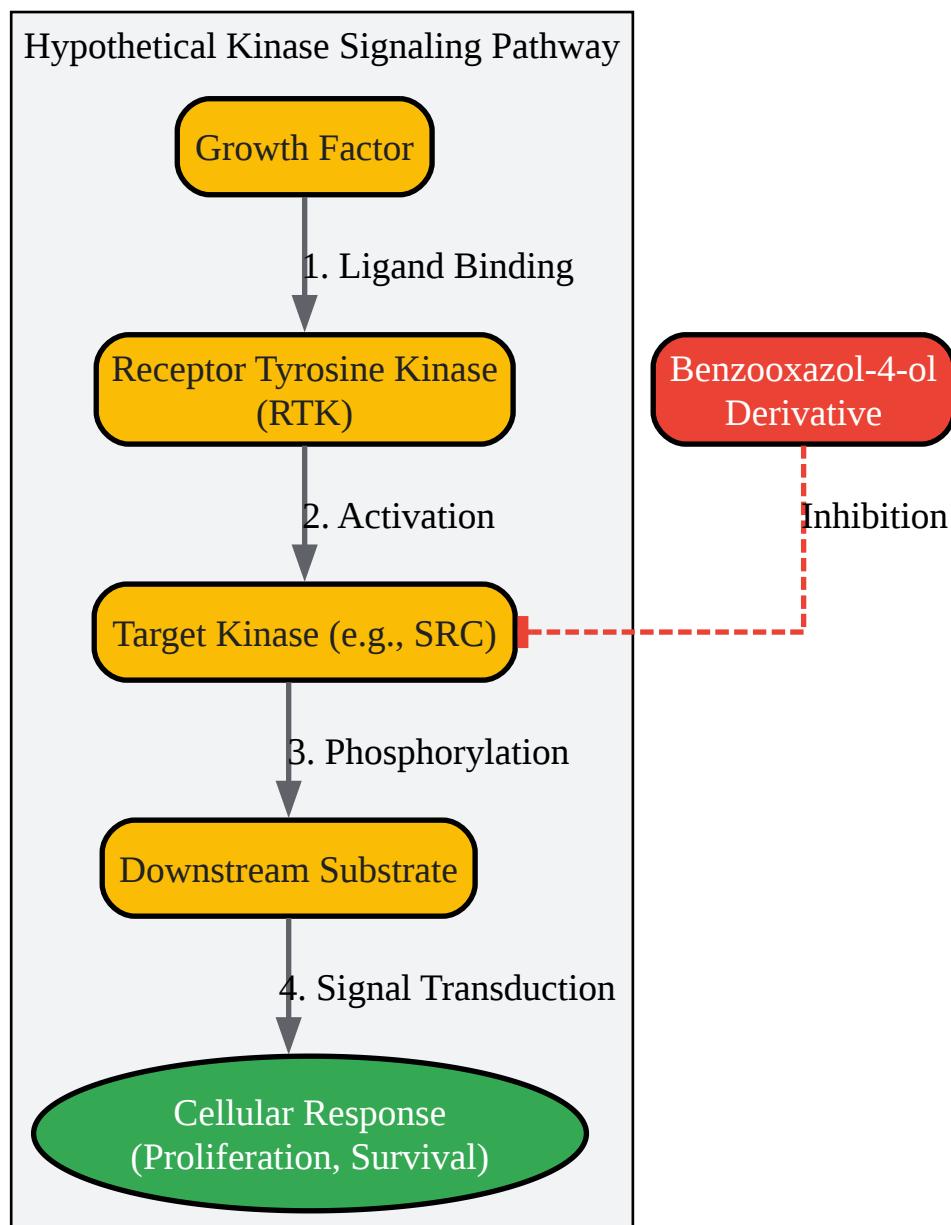
Spectroscopic analysis is essential for confirming the structure of **benzoxazol-4-ol**. While specific spectral data is not available in public databases, a theoretical profile can be predicted based on its structure.

- ^1H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants would be characteristic of a substituted benzene system, likely appearing in the range of 6.5-8.0 ppm. The hydroxyl proton would appear as a broad singlet.
- ^{13}C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene ring would resonate in the aromatic region (110-150 ppm), while the carbons of the oxazole ring would have characteristic shifts, with the C=N carbon appearing further downfield.
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch (around $3200\text{-}3500\text{ cm}^{-1}$), sharp peaks for aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), a C=N stretching vibration ($\sim 1600\text{-}1650\text{ cm}^{-1}$), and C-O stretching bands.[14]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 136.0393, corresponding to the molecular formula $\text{C}_7\text{H}_6\text{NO}_2^+$.[15]

Role in Drug Discovery and Development

The benzoxazole scaffold is a validated pharmacophore found in numerous compounds with significant therapeutic potential.[16][17] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive core for drug design.

A Privileged Scaffold


Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[[1](#)][[17](#)][[18](#)]
- Antimicrobial: Showing efficacy against bacteria and fungi.[[1](#)][[2](#)]
- Anti-inflammatory: Inhibiting enzymes like cyclooxygenase.[[2](#)][[4](#)]
- Antitubercular: Demonstrating activity against *Mycobacterium tuberculosis*.[[19](#)]
- Enzyme Inhibition: Acting as inhibitors for targets such as HIV integrase.[[20](#)]

Benzooxazol-4-ol is a critical starting material for creating libraries of these bioactive compounds. The hydroxyl group serves as an anchor point for attaching various side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[[8](#)]

Illustrative Mechanism of Action: Kinase Inhibition

Many small-molecule drugs target protein kinases, which are crucial regulators of cellular signaling. A derivative of **benzooxazol-4-ol** could be designed to act as a kinase inhibitor. The benzoxazole core could occupy the adenine-binding pocket of the kinase, while a side chain attached via the 4-hydroxyl group could extend into a nearby hydrophobic region to enhance binding affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Inhibition of a signaling pathway by a drug candidate.

Safety and Handling

According to supplier safety data, **benzooxazol-4-ol** is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[6\]](#)

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzooxazol-4-ol is more than just a chemical compound; it is a versatile platform for innovation. Its robust aromatic core, combined with a strategically placed, functionalizable hydroxyl group, makes it an invaluable building block in the synthesis of complex molecules. From its fundamental physicochemical properties to its broad applications in drug discovery, this guide underscores the scientific integrity and potential of **benzooxazol-4-ol**. As research continues to uncover new synthetic methodologies and biological targets, the importance of this privileged scaffold is set to grow, paving the way for the next generation of therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]

- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzooxazol-4-ol | 89590-22-7 | Benchchem [benchchem.com]
- 9. 89590-22-7|Benzooxazol-4-ol|BLD Pharm [bldpharm.com]
- 10. 89590-22-7 Cas No. | 4-Hydroxy-1,3-benzoxazole | Apollo [store.apolloscientific.co.uk]
- 11. Hit2Lead | 1,3-benzoxazol-4-ol | CAS# 89590-22-7 | MFCD06795900 | BB-4032023 [hit2lead.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 14. Benzoxazole [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Potential of a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282544#benzooxazol-4-ol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com